molecular formula C7H9NO2S B073098 O-Toluenesulfonamide CAS No. 1333-07-9

O-Toluenesulfonamide

Cat. No.: B073098
CAS No.: 1333-07-9
M. Wt: 171.22 g/mol
InChI Key: YCMLQMDWSXFTIF-UHFFFAOYSA-N
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Description

O-Toluenesulfonamide, also known as 2-Methylbenzene-1-sulfonamide, is an organic compound with the molecular formula CH₃C₆H₄SO₂NH₂. It is a colorless crystalline solid that is slightly soluble in water but more soluble in organic solvents like ethanol and ether. This compound is primarily used as an intermediate in the synthesis of various chemicals, including saccharin, a widely used artificial sweetener .

Mechanism of Action

Target of Action

O-Toluenesulfonamide is a chemical compound that has been studied for its various potential applications. It’s worth noting that it is a major impurity in artificial sweetening substances containing saccharin .

Result of Action

It’s known to be a major impurity in artificial sweetening substances containing saccharin .

Biochemical Analysis

Biochemical Properties

O-Toluenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been used as a ligand in advanced chemical syntheses, demonstrating its utility in creating reactive intermediates for catalytic processes . It has also been reported to inhibit the phosphorylation of mTOR, 4E-BP1, and p70S6K in cell lines .

Cellular Effects

This compound has shown significant effects on various types of cells. For example, it has been found to inhibit cell proliferation of PC-3 and DU-145, two castration-resistant prostate cancer (CRPC) cell lines . It induces a significant loss of mitochondrial membrane potential, leading to apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves both Akt-dependent and -independent pathways. It inhibits the phosphorylation of mTOR, 4E-BP1, and p70S6K in cell lines . Overexpression of constitutively active Akt rescues the inhibition of mTOR/p70S6K signaling, indicating an Akt-dependent pathway .

Temporal Effects in Laboratory Settings

It has been found to be a major impurity in saccharin samples used for carcinogenicity tests in animals .

Dosage Effects in Animal Models

In animal models, this compound has shown to retard tumor growth. In a study involving canine melanoma xenografts in mice, it was found that the combination of this compound and cisplatin showed retarded tumor growth .

Metabolic Pathways

It has been found to inhibit the phosphorylation of mTOR, 4E-BP1, and p70S6K, which are key components of the mTOR signaling pathway .

Transport and Distribution

This compound has been found to decrease the expressions of raft-associated total and phosphorylated forms of Akt, mTOR, and p70S6K . This suggests that it may affect the transport and distribution of these molecules within cells.

Subcellular Localization

It has been used as a ligand in advanced chemical syntheses, suggesting that it may interact with specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Toluenesulfonamide is typically synthesized through the chlorosulfonation of toluene. The process involves reacting toluene with chlorosulfonic acid at low temperatures to produce o-toluenesulfonyl chloride. This intermediate is then subjected to ammoniation using ammonia to yield this compound. The crude product is purified through decolorization with activated carbon, followed by crystallization, centrifugation, and drying .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process is optimized for higher yields and purity, often involving additional steps such as solvent extraction and advanced filtration techniques to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: O-Toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    P-Toluenesulfonamide: Similar in structure but with the sulfonamide group in the para position. It is used in similar applications but may exhibit different reactivity and properties.

    Benzenesulfonamide: Lacks the methyl group present in o-toluenesulfonamide, leading to differences in solubility and reactivity.

    Toluene-2-sulfonamide: Another isomer with distinct properties and applications

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and solubility characteristics. Its ability to act as a versatile intermediate in various chemical syntheses and its applications in multiple fields highlight its importance in both research and industry .

Properties

IUPAC Name

2-methylbenzenesulfonamide
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InChI

InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
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InChI Key

YCMLQMDWSXFTIF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N
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Molecular Formula

C7H9NO2S
Record name o-TOLUENESULFONAMIDE
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DSSTOX Substance ID

DTXSID7021362
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Molecular Weight

171.22 g/mol
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Physical Description

Dry Powder, Colorless solid; [Hawley] White powder; [MSDSonline], White to light cream-colored crystalline flakes; [MSDSonline], COLOURLESS CRYSTALS.
Record name Benzenesulfonamide, 2-methyl-
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Boiling Point

214 °C at 10 mm Hg, >270 °C
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Solubility

In water, 1.62X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol; slightly soluble in ether, Slightly soluble in ether, DMSO; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.162
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Density

1.46 g/cm³
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Vapor Pressure

0.00006 [mmHg], 0.000306 [mmHg], Vapor pressure at 25 °C: negligible
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Color/Form

Octahedral crystals from alcohol; prisms from water, Colorless crystals

CAS No.

88-19-7, 8013-74-9, 1333-07-9
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Melting Point

156.3 °C, 156 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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